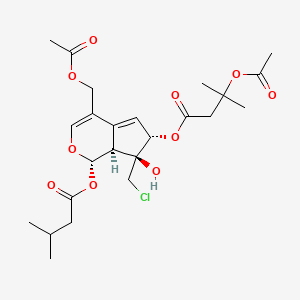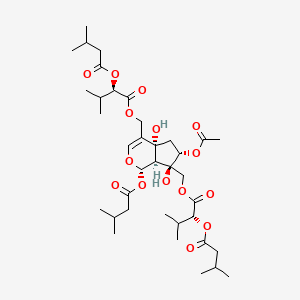
Methyl-1-(5-fluoropentyl)-1H-indole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PB-22 is synthetic cannabinoid which has been identified in herbal mixtures. It is a quinolinyl pentyl indole with a carboxylate group, abbreviated as QUPIC. 5-fluoro PB-22 is a derivative of PB-22 that bears a fluorine atom at the terminal carbon of the pentyl chain. methyl-1-(5-fluoropentyl)-1H-indole-3-Carboxylate is an analog of 5-fluoro PB-22 that lacks the quinoline group. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Analytical Methods
Synthesis and Analysis of AM-694 : Yao Cheng (2012) described the synthesis of AM-694, a compound with strong biological activity. This process included the protection of indole, Friedel-Crafts acylation, deprotection, N-alkylation, ester hydrolysis, and methylsulfonyl esterification, leading to the production of AM-694 with a total yield of 41.8% (Cheng, 2012).
Differentiation of Fluoropentyl Positional Isomers : Angeline S Y Tang et al. (2017) focused on separating and identifying fluoropentyl positional isomers of fluoro-PB-22 using various analytical techniques such as gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy, providing insights into forensic analysis (Tang et al., 2017).
Metabolism Study of Synthetic Cannabinoids : A study by A. Wohlfarth et al. (2014) on the human hepatic metabolism of PB-22 and its 5-fluoro analog, 5F-PB-22, identified major metabolites and provided insights into the best targets for urine analysis to document intake of these substances (Wohlfarth et al., 2014).
Research on Synthetic Cannabinoids
- Study on the Phase I Metabolism of Synthetic Cannabinoids : T. Sobolevsky et al. (2015) reported on the in vitro metabolism study of APICA and its fluorinated analog 5F-APICA. The study found that human liver microsomes produce various hydroxylated and N-desalkyl metabolites, offering insights into the detection of cannabinoid abuse (Sobolevsky et al., 2015).
Synthesis and Applications in Chemical Studies
Synthesis of 3-Arylindole-2-carboxylates : M. Queiroz et al. (2007) synthesized several new methyl 3-arylindole-2-carboxylates using a metal-assisted intramolecular C-N cyclization of β,β-diaryldehydroamino acids. These new indoles exhibit solvent-sensitive emission, suggesting potential applications as fluorescent probes (Queiroz et al., 2007).
Synthesis of Conformationally Constrained Tryptophan Derivatives : D. Horwell et al. (1994) designed and synthesized novel tryptophan analogues for peptide/peptoid conformation elucidation studies. These derivatives featured a ring that limits the side chain's conformational flexibility, with potential implications in protein structure and function studies (Horwell et al., 1994).
Eigenschaften
Molekularformel |
C15H18FNO2 |
|---|---|
Molekulargewicht |
263.3 |
IUPAC-Name |
methyl 1-(5-fluoropentyl)indole-3-carboxylate |
InChI |
InChI=1S/C15H18FNO2/c1-19-15(18)13-11-17(10-6-2-5-9-16)14-8-4-3-7-12(13)14/h3-4,7-8,11H,2,5-6,9-10H2,1H3 |
InChI-Schlüssel |
ZTIFWEBSTLDAMT-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)CCCCCF |
Synonyme |
methyl 1-(5-fluoropentyl)-1H-indole-3-carboxylate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









